4-(chloromethyl)-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione
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Description
4-(chloromethyl)-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione is a useful research compound. Its molecular formula is C10H6ClF2NS2 and its molecular weight is 277.73. The purity is usually 95%.
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Scientific Research Applications
Chloromethyl-substituted Heterocycles Synthesis
Research demonstrates the synthesis of chloromethyl-substituted heterocycles, including pyrimidin-4-ones and 1,3-thiazines, from reactions involving amidines, isothioureas, or thioureas with methyl chlorotetrolate. These compounds serve as precursors for further chemical transformations, showcasing the versatility of chloromethyl-substituted thiazoles in heterocyclic chemistry (Janietz, Goldmann, & Rudorf, 1988).
Structural Investigations and Reactivity
The structural and reactivity aspects of 3-alkoxy-4-(p-chlorophenyl)-1,3-thiazole-2(3H)-thiones were explored through synthetic, spectroscopic, and structural investigations. This research provided insights into the selectivity of transformations guided by the O-alkyl substituent and highlighted the pathways involving the N,O bond's inherent weakness (Hartung et al., 2009).
Spectroscopic and Theoretical Studies
A study on a hybrid compound involving 1,3,4-oxadiazole-thione and quinazolin-4-one analyzed the thione-thiol tautomeric equilibria using spectroscopic methods and theoretical calculations. This research contributes to understanding the electronic structure and reactivity of such hybrid molecules, emphasizing the predominance of the thione form (Soliman, Hagar, Ibid, & El Ashry, 2015).
Antimicrobial Activity
Another study focused on synthesizing pyrimidine derivatives and evaluating their antimicrobial activity. This research illustrates the potential of chloromethyl-substituted thiazoles in developing compounds with promising antimicrobial properties (Sayed, Shamroukh, & Rashad, 2006).
Properties
IUPAC Name |
4-(chloromethyl)-3-(2,6-difluorophenyl)-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NS2/c11-4-6-5-16-10(15)14(6)9-7(12)2-1-3-8(9)13/h1-3,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFUGSCWYSMOQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N2C(=CSC2=S)CCl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.